Product packaging for 7-Oxabicyclo[4.1.0]heptan-2-ol(Cat. No.:CAS No. 1192-78-5)

7-Oxabicyclo[4.1.0]heptan-2-ol

Cat. No.: B13308685
CAS No.: 1192-78-5
M. Wt: 114.14 g/mol
InChI Key: NTUQPJNKERXQPA-UHFFFAOYSA-N
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Description

7-Oxabicyclo[4.1.0]heptan-2-ol is an organic compound with the molecular formula C6H10O2 . This structure is based on a 7-oxabicyclo[4.1.0]heptane skeleton, which is also known as cyclohexene oxide, a strained epoxide functionality that makes it a valuable intermediate in synthetic organic chemistry . The additional hydroxyl group on the second carbon provides a reactive site for further functionalization, enabling researchers to create a diverse array of more complex molecules. This compound is primarily used in research and development laboratories. Its key research applications include serving as a building block or synthetic precursor in the synthesis of pharmaceuticals, fragrances, and other fine chemicals. The epoxide ring is particularly useful for ring-opening reactions, which can be tailored to create specific stereocenters. For example, closely related compounds in this family, such as piperitone oxide, are known and used in research contexts . Researchers in materials science may also investigate its polymerization properties, as the parent structure 7-oxabicyclo[4.1.0]heptane has been studied for its enthalpy of polymerization . It is important to note that this product is sold For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Buyers are solely responsible for confirming the identity and purity of the product to ensure it is suitable for their specific research application. Please be aware that certain derivatives of the 7-oxabicyclo[4.1.0]heptane structure may be subject to use restrictions, such as being banned from cosmetic products, highlighting the importance of regulatory due diligence for your intended application .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10O2 B13308685 7-Oxabicyclo[4.1.0]heptan-2-ol CAS No. 1192-78-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-oxabicyclo[4.1.0]heptan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c7-4-2-1-3-5-6(4)8-5/h4-7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTUQPJNKERXQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2C(C1)O2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60922890
Record name 7-Oxabicyclo[4.1.0]heptan-2-ol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-78-5, 26828-73-9
Record name NSC524037
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Record name NSC246184
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Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-Oxabicyclo[4.1.0]heptan-2-ol
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Structural Significance and Research Interest Within Bicyclic Epoxides

The 7-oxabicyclo[4.1.0]heptane framework consists of a cyclohexane (B81311) ring fused to an epoxide ring. This arrangement results in a conformationally rigid structure with significant ring strain, which in turn influences its reactivity. The presence of a hydroxyl group at the C-2 position introduces a key functional group that can direct further chemical transformations and participate in various reactions.

The stereochemistry of 7-Oxabicyclo[4.1.0]heptan-2-ol is a critical aspect of its chemistry. The relative orientation of the epoxide and the hydroxyl group (either cis or trans) significantly impacts the molecule's shape, stability, and reactivity. For instance, the specific diastereomer (±)-(1SR,2RS,6SR)-7-Oxabicyclo[4.1.0]heptan-2-ol has been synthesized and characterized in the scientific literature. conicet.gov.ar Its defined stereochemistry makes it a useful building block for the synthesis of complex target molecules where precise three-dimensional control is essential.

Research interest in this compound and its derivatives stems from their utility as synthetic intermediates. The epoxide ring is susceptible to nucleophilic attack, leading to a variety of ring-opened products. The hydroxyl group can be used to direct the stereochemical outcome of these ring-opening reactions, providing a powerful tool for asymmetric synthesis. Derivatives of this bicyclic epoxide have been employed in the synthesis of natural products and other biologically active molecules. For example, substituted this compound derivatives are key intermediates in the synthesis of vitamin D analogues and other complex terpenes.

The table below summarizes the physical and spectroscopic data for a specific stereoisomer of this compound.

PropertyValue
Systematic Name (±)-(1SR,2RS,6SR)-7-Oxabicyclo[4.1.0]heptan-2-ol
Molecular Formula C₆H₁₀O₂
Appearance Colorless oil conicet.gov.ar
¹H NMR (500.13 MHz, CDCl₃) δ (ppm) 4.00 (ddd, J = 7.6, 4.9, 2.9 Hz, 1H, 2-H), 3.34 (t, J = 3.9 Hz, 1H, 6-H), 3.30 (t, J = 3.5 Hz, 1H, 1-H), 2.59 (br. s, 1H, OH), 1.86 (ddd, J = 15.2, 9.1, 5.9 Hz, 1H, 5a-H), 1.78 (m, 1H, 3a-H), 1.55 (m, 2H, 4-H), 1.45 (m, 1H, 5b-H), 1.25 (m, 1H, 3b-H) conicet.gov.ar
¹³C NMR (125.77 MHz, CDCl₃) δ (ppm) 67.0 (C-2), 55.4 (C-1), 55.3 (C-6), 28.9 (C-3), 23.1 (C-5), 18.1 (C-4) conicet.gov.ar

Historical Context of Bicyclic Ether and Epoxide Chemistry

Chemo- and Regioselective Synthetic Routes

The precise control over chemical reactivity (chemoselectivity) and the specific placement of functional groups (regioselectivity) are paramount in the synthesis of this compound. ontosight.ai Various strategies have been developed to achieve this, ranging from classical epoxidation and ring-closure reactions to modern transition metal-catalyzed approaches.

Formation of the Oxabicyclic Core via Epoxidation and Ring Closure Strategies

A primary and versatile method for constructing the 7-oxabicyclo[4.1.0]heptane framework involves the epoxidation of a cyclohexene (B86901) precursor. bath.ac.uk This reaction introduces the crucial epoxide functionality.

The choice of epoxidizing agent is critical for success. Peracids, such as meta-chloroperbenzoic acid (m-CPBA), are commonly employed for this transformation. thieme-connect.com For instance, the epoxidation of (1R,6S)-6-methyl-7-oxabicyclo[4.1.0]hept-2-ene can be achieved using m-CPBA in a solvent like dichloromethane (B109758) at low temperatures. thieme-connect.com The reaction is often quenched with an aqueous basic solution to neutralize the resulting carboxylic acid. thieme-connect.com

Another approach utilizes hydrogen peroxide in the presence of a catalyst. pleiades.online Organocatalysts like 2,2,2-trifluoroacetophenone (B138007) can facilitate the epoxidation of alkenes using aqueous hydrogen peroxide under mild, environmentally friendly conditions. acs.org This method has been successfully applied to synthesize 7-oxabicyclo[4.1.0]heptan-2-one. acs.org

Subsequent acid or base-catalyzed ring closure can then be used to form the final bicyclic ether from a suitable precursor. The regioselectivity of the ring-opening of the epoxide can be controlled by the choice of nucleophile and reaction conditions. For example, the ring-opening of 7-oxabicyclo[4.1.0]heptane with various amines can be catalyzed by graphite (B72142) oxide under solvent-free conditions, yielding β-amino alcohols with high regio- and chemoselectivity. tubitak.gov.tr

Table 1: Epoxidation and Ring Closure Methods

Precursor Reagent(s) Conditions Product Key Feature
Cyclohex-1-enecarbaldehyde Cinchona Primary Amine, H₂O₂, NaBH₄ Not specified (1S,6S)-7-oxabicyclo[4.1.0]heptan-1-ylmethanol Asymmetric epoxidation followed by reduction. mpg.de
(1R,6S)-6-Methyl-7-oxabicyclo[4.1.0]hept-2-ene m-CPBA, DCM 0 °C (1R,2R,6S)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol Diastereoselective epoxidation. thieme-connect.com
Cyclohexene 2,2,2-Trifluoroacetophenone, H₂O₂, K₂CO₃ Room Temperature 7-Oxabicyclo[4.1.0]heptane Organocatalyzed, environmentally friendly epoxidation. acs.org

Transition Metal-Catalyzed Cycloisomerization Approaches

Transition metal catalysis offers powerful and atom-economical methods for constructing complex cyclic systems. stanford.edu Cycloisomerization reactions, in particular, have emerged as a key strategy for synthesizing bicyclic ethers like 7-oxabicyclo[4.1.0]heptane derivatives. escholarship.org These reactions typically involve the intramolecular rearrangement of an enyne or a related unsaturated precursor, catalyzed by a transition metal complex. acs.org

Catalysts based on platinum(II), gold(I), and palladium(II) are frequently used. acs.org For instance, platinum(IV) chloride can catalyze the cyclorearrangement of allyl propynyl (B12738560) ethers to form 3-oxabicyclo[4.1.0]hept-4-enes. researchgate.net Similarly, platinum(II) chloride mediates the cycloisomerization of unsaturated propargylic carboxylates to yield functionalized bicyclo[4.1.0]heptane enol esters with high diastereoselectivity. researchgate.net Gold(I) catalysts are also effective in cascade cycloisomerizations of 3-allyloxy-1,6-diynes, which can lead to the formation of related 3-oxabicyclo[4.1.0]heptane intermediates. acs.org

The reaction mechanism often involves the activation of an alkyne or alkene by the metal catalyst, followed by an intramolecular nucleophilic attack and subsequent rearrangement to form the bicyclic product. escholarship.org These reactions are often conducted under mild conditions, such as room temperature to 60°C, in inert solvents like dichloromethane or toluene.

Catalytic Hydrogenation and Isomerization in Production Pathways

On an industrial scale, pathways involving catalytic hydrogenation and isomerization are often favored for their scalability and efficiency. A common starting material for some derivatives is hydroquinone, which can be catalytically hydrogenated to produce a mixture of cis- and trans-cyclohexane-1,4-diol isomers. The cis-isomer can then be isomerized to the more stable trans-isomer, often using a reagent like metallic sodium. Subsequent chemical transformations lead to the formation of the 7-oxabicyclo[4.1.0]heptane ring system.

Nickel-catalyzed hydrosilylation reactions can also be coupled with isomerization. epfl.ch For example, internal alkenes can undergo tandem isomerization-hydrosilylation to yield terminal alkyl silanes, which can be valuable intermediates for further functionalization. epfl.ch

Stereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, controlling the stereochemistry during the synthesis of this compound and its derivatives is of utmost importance, as these molecules possess multiple chiral centers. ontosight.aithieme-connect.com

Control of Stereochemistry at Multiple Chiral Centers

Achieving the desired stereochemistry at multiple chiral centers requires careful planning and execution of the synthetic route. ontosight.ai This can be accomplished through various strategies, including the use of chiral starting materials, chiral auxiliaries, or stereoselective reactions.

For example, the synthesis of specific stereoisomers of functionalized 7-oxabicyclo[4.1.0]heptane derivatives often starts from enantiomerically pure natural products like (R)-carvone. bohrium.com A series of stereocontrolled reactions, including epoxidation, alkylation, and reduction, can then be used to construct the desired target molecule with high stereopurity. bohrium.com The reduction of an epoxyketone intermediate with sodium borohydride (B1222165), for instance, can proceed stereoselectively to yield a specific alcohol diastereomer. pleiades.onlineresearchgate.net

Protecting group strategies are also crucial for managing the reactivity of different functional groups and ensuring that subsequent reactions occur with the desired stereochemical outcome. nih.gov

Diastereoselective and Enantioselective Epoxidation Techniques

The epoxidation step is a key point for introducing stereochemistry into the 7-oxabicyclo[4.1.0]heptane core. researchgate.net Diastereoselective epoxidation can be achieved by the substrate-directing effect of a nearby functional group, such as a hydroxyl group. acs.orgresearchgate.net For example, the epoxidation of allylic alcohols often proceeds with high diastereoselectivity due to the directing effect of the alcohol. acs.org

For enantioselective epoxidation, chiral catalysts are employed. The Sharpless asymmetric epoxidation is a well-known method for the enantioselective epoxidation of allylic alcohols. researchgate.net More recently, chiral amine catalysts, such as those derived from cinchona alkaloids, have been used for the asymmetric epoxidation of α,β-unsaturated carbonyl compounds with hydrogen peroxide. mpg.de Furthermore, iron-based catalysts in combination with chiral ligands have shown promise in the asymmetric epoxidation of various olefins. core.ac.uk

Table 2: Stereoselective Synthesis Data

Substrate Catalyst/Reagent Product Stereochemistry Key Feature
(R)-Carvone NaH, MeI, H₂O₂ (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one One-pot synthesis with stereoselective epoxidation. pleiades.onlineresearchgate.net
Allylic Alcohols Ti(III) complexes, TBHP syn- or anti-2,3-epoxyalcohols High diastereoselectivity depending on substrate. acs.orgresearchgate.net
Cyclohex-1-enecarbaldehyde Cinchona Primary Amine (1S,6S)-7-oxabicyclo[4.1.0]heptan-1-ylmethanol Enantioselective epoxidation. mpg.de

Stereoselective Reduction Methodologies for Epoxyketones

The stereoselective reduction of α,β-epoxyketones is a critical transformation for accessing specific diastereomers of epoxy alcohols like this compound. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, with a significant distinction between syn and anti reduction products.

One of the most effective methods for achieving high anti-stereoselectivity is the Luche reduction. umich.eduumich.edu This method utilizes sodium borohydride (NaBH₄) in conjunction with a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727) (MeOH). umich.eduwikipedia.orgtcichemicals.com The cerium salt enhances the electrophilicity of the carbonyl group and promotes the formation of a "harder" borohydride species, which preferentially attacks the carbonyl carbon (1,2-addition) rather than the β-carbon of the enone system (1,4-addition). wikipedia.orgtcichemicals.com For α,β-epoxy ketones, this translates to a highly selective reduction of the ketone to an alcohol. umich.eduumich.edu Specifically, the reduction of 2,3-epoxycyclohexan-1-ones under Luche conditions has been reported to yield the corresponding trans-epoxy alcohols exclusively. umich.edu While the Luche reduction provides a convenient and highly stereoselective route to anti-α,β-epoxy alcohols, it is noted that a general method for the preparation of trans-2,3-epoxyalcohols from the corresponding epoxyketones is not universally established, often requiring case-by-case optimization. researchgate.net

Another approach involves a two-step sequence starting with the asymmetric epoxidation of a silyl (B83357) enol ether, followed by a regio- and stereospecific reduction. harvard.edunih.gov For instance, a tert-butyldiphenylsilyl enol ether derived from a cyclic ketone can undergo Shi asymmetric epoxidation. The resulting silyloxy epoxide can then be reduced with borane-THF (BH₃-THF) to furnish the trans-diol monosilyl ether with high yield and enantiomeric excess. harvard.edunih.gov The reduction of the epoxyketone derived from (1R,4S,6R)-4-isopropenyl-1,3,3-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one with sodium borohydride also proceeds stereoselectively, yielding the β-alcohol. pleiades.online

The following table summarizes the stereochemical outcomes of different reduction methods for epoxyketones.

Table 1: Comparison of Stereoselective Reduction Methods for Epoxyketones

Reduction Method Reagents Typical Stereochemical Outcome Reference
Luche Reduction NaBH₄, CeCl₃, MeOH High anti selectivity umich.eduumich.edu
Borohydride Reduction NaBH₄ Modest stereoselectivity umich.edu
Zinc Borohydride Reduction Zn(BH₄)₂ High anti selectivity umich.edu
Borane Reduction BH₃-THF Stereospecific for silyloxy epoxides harvard.edunih.gov

Chiral Catalysis in Asymmetric Synthetic Transformations

Chiral catalysis is fundamental to the asymmetric synthesis of this compound and its derivatives, enabling the production of enantiomerically pure or enriched compounds. These methods often rely on chiral catalysts to control the stereochemistry of key bond-forming reactions.

A powerful strategy involves the asymmetric epoxidation of unsaturated precursors. The Sharpless asymmetric epoxidation of allylic alcohols, which uses a titanium(IV) isopropoxide catalyst and a chiral diethyl tartrate ligand, is a landmark technique in this field. psu.edu For substrates like 2-cyclohexen-1-ol, asymmetric epoxidation provides a direct route to chiral epoxy alcohols. researchgate.net Similarly, the Shi asymmetric epoxidation, employing a chiral ketone catalyst derived from fructose, is effective for the epoxidation of silyl enol ethers, which can then be reduced to chiral trans-diol derivatives. harvard.edunih.gov

Another approach utilizes chiral bases to induce asymmetry. For example, a meso cyclohexene oxide can be converted into a chiral allylic alcohol using a chiral lithium amide base. york.ac.uk This allylic alcohol serves as a versatile intermediate for the synthesis of various cyclic polyols. york.ac.uk

Chiral ligands can also be used to modify metal catalysts for enantioselective reactions. Chiral 1,2-amino alcohols and 1,2-diamines derived from cyclohexene oxide have proven to be effective ligands in stereoselective processes like the hydrogenation of carbonyl compounds. thieme-connect.com Asymmetric synthesis of highly functionalized 2,3-epoxy-syn-1,4-cyclohexane diol derivatives has been achieved through a key step involving the ring-closing metathesis of a 1,7-dienol derived from D-mannitol, followed by stereoselective epoxidation. ias.ac.in

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound and related compounds aims to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving atom economy.

Solvent-Free Reaction Conditions

Performing reactions without a solvent, or under "neat" conditions, is a core principle of green chemistry that can reduce waste and simplify purification processes. A notable example is the solvent-free reduction of ketones using sodium borohydride activated by a solid acid like boric acid. researchgate.net This method has been successfully applied to the synthesis of 4,4,6-trimethyl-7-oxa-bicyclo[4.1.0]heptan-2-ol, achieving an 85% yield. researchgate.net

Furthermore, organocatalytic reactions can also be conducted under solvent-free conditions. The insertion of carbon disulfide (CS₂) into epoxides, using choline (B1196258) chloride (ChCl) or tetrabutylammonium (B224687) chloride (TBACl) as organocatalysts, proceeds efficiently under neat conditions at 100 °C. rsc.org This method has been demonstrated using O-benzyl-(1S,2R,6S*)-7-oxabicyclo[4.1.0]heptan-2-ol as a starting material. rsc.org The synthesis of certain epoxy-functionalized monomers from the renewable building-block vanillin (B372448) has also been achieved under solvent-free conditions. rsc.org

Atom Economy and Sustainable Synthetic Protocols

Atom economy focuses on maximizing the incorporation of all materials from the starting reagents into the final product. Sustainable protocols often involve the use of catalytic processes and renewable resources.

The reductive opening of epoxides, a key reaction for producing alcohols, is conventionally performed with stoichiometric metal hydrides like LiAlH₄ or NaBH₄. acs.org A greener alternative utilizes a catalytic amount of Cp₂TiCl with water as the hydrogen atom source, which is a safer and more environmentally friendly procedure. acs.org The use of hydrogen peroxide (H₂O₂) as a "green" oxidant is another important strategy, as its only byproduct is water. organic-chemistry.org Efficient epoxidation of various olefins has been achieved using H₂O₂ in the presence of organocatalysts like 2,2,2-trifluoroacetophenone. organic-chemistry.org

The development of bio-based epoxies from renewable resources such as ferulic acid, a lignin (B12514952) derivative, and furfuryl alcohol offers a sustainable alternative to fossil-fuel-derived compounds like bisphenol A epoxy. rsc.org Additionally, the synthesis of cyclic carbonates from epoxides and carbon dioxide (CO₂) is an atom-economical reaction that consumes a greenhouse gas. rsc.org In the context of the organocatalytic insertion of CS₂ into epoxides, it was found that reducing the amount of CS₂ from 6 to 3 equivalents maintained the reaction's efficiency while significantly improving atom economy and reducing waste. rsc.org

Biocatalytic Approaches to this compound and Related Structures

Biocatalysis leverages the high selectivity and efficiency of enzymes to perform chemical transformations under mild, environmentally friendly conditions. These methods are increasingly applied to the synthesis of chiral molecules like this compound.

Enzymes such as epoxide hydrolases can be used for the enantioselective hydrolysis of epoxides. For example, microsomal and cytosolic epoxide hydrolases from rabbit liver catalyze the hydrolysis of cyclohexene oxide to produce enantiomerically enriched (–)-(R,R)-cyclohexane-trans-1,2-diol. rsc.org

Whole-cell biocatalysts are also widely used. Saccharomyces cerevisiae (baker's yeast) can perform stereoselective reductions of 2-substituted cyclohexanones, yielding products with greater than 99% enantiomeric purity. nih.gov The hydrogenation of 2-cyclohexen-1-one (B156087) can be promoted by human serum albumin (HSA) complexed with rhodium or iridium, producing cyclohexanone (B45756) and cyclohexanol. rsc.org

Enzymes can also catalyze epoxidation reactions. A catalase purified from Sechium edule (squash) has been shown to be an effective biocatalyst for the epoxidation of cyclohexene, yielding products such as cyclohexene epoxide-1-ol and cyclohexene epoxide-1-one. researcher.life Lipases, such as a newly immobilized form from Aspergillus niger, can catalyze the epoxidation of olefins like cyclooctene. mdpi.com Furthermore, a chemoenzymatic route involving a carbonyl reductase (CRED)-catalyzed reduction of 2-bromo-2-cyclohexen-1-one has been developed to produce an enantiopure cyclohexenol (B1201834) precursor. qub.ac.uk

The following table provides examples of biocatalytic transformations relevant to the synthesis of this compound and related structures.

Table 2: Examples of Biocatalytic Transformations

Biocatalyst Substrate Transformation Product(s) Reference
Rabbit Liver Epoxide Hydrolase Cyclohexene oxide Enantioselective hydrolysis (-)-(R,R)-Cyclohexane-trans-1,2-diol rsc.org
Saccharomyces cerevisiae 2-Substituted cyclohexanones Stereoselective reduction Chiral hydroxycyclohexane derivatives nih.gov
Human Serum Albumin-Iridium 2-Cyclohexen-1-one Hydrogenation Cyclohexanone and cyclohexanol rsc.org
Sechium edule Catalase Cyclohexene Epoxidation Cyclohexene epoxide-1-ol, cyclohexene epoxide-1-one researcher.life
Carbonyl Reductase (CRED) 2-Bromo-2-cyclohexen-1-one Ketone reduction Enantiopure (4S)-2-bromo-2-cyclohexen-1-ol qub.ac.uk

Computational and Theoretical Chemistry Studies on 7 Oxabicyclo 4.1.0 Heptan 2 Ol

Conformational Analysis and Structural Energetics

The chemical behavior of 7-Oxabicyclo[4.1.0]heptan-2-ol is intrinsically linked to its three-dimensional structure. The molecule consists of a cyclohexane (B81311) ring fused to a three-membered epoxide ring, with a hydroxyl group substituent. This bicyclic system is conformationally constrained yet possesses several degrees of freedom that give rise to different spatial arrangements (conformers). The cyclohexane portion of the molecule typically adopts a strained half-chair conformation. vdoc.pub The primary conformational variables include the relative orientation of the hydroxyl group with respect to the epoxide (syn or anti) and the pseudo-axial or pseudo-equatorial position of the hydroxyl substituent.

Computational methods, particularly Density Functional Theory (DFT), are employed to locate the stable conformers on the potential energy surface and calculate their relative energies. By determining the thermodynamic stabilities of all possible conformers, the global minimum energy structure, which is the most populated conformer at equilibrium, can be identified. This analysis is crucial as the reactivity and selectivity of the molecule can be highly dependent on the ground-state conformation. For instance, the accessibility of the epoxide ring to an incoming nucleophile can be dictated by the orientation of the hydroxyl group. The polymerization of the parent cyclohexene (B86901) oxide involves a transition from a twist-chair to a chair conformation, highlighting the importance of conformational energetics in its reactivity.

Table 1: Illustrative Conformational Isomers of this compound and the Role of Computational Chemistry

Conformer Description Key Dihedral Angles Computational Output Significance
Syn, Pseudo-Axial OH Defines OH group relative to epoxide and its orientation on the cyclohexane ring Relative Energy (e.g., E_ref) Serves as the reference energy for stability comparisons.
Syn, Pseudo-Equatorial OH Defines OH group relative to epoxide and its orientation on the cyclohexane ring Relative Energy (e.g., E_ref + ΔE1) Determines the energy penalty for the pseudo-equatorial orientation.
Anti, Pseudo-Axial OH Defines OH group relative to epoxide and its orientation on the cyclohexane ring Relative Energy (e.g., E_ref + ΔE2) Quantifies the energetic effect of the anti-orientation.
Anti, Pseudo-Equatorial OH Defines OH group relative to epoxide and its orientation on the cyclohexane ring Relative Energy (e.g., E_ref + ΔE3) Represents another possible conformer on the potential energy surface.

This table is illustrative. The actual relative energies (ΔE) would be determined via quantum chemical calculations.

Electronic Structure and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a fundamental framework for predicting chemical reactivity. It posits that the most significant interactions between two reacting molecules occur between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). In the context of this compound, FMO theory explains its susceptibility to nucleophilic attack.

The LUMO of the epoxide is primarily composed of the antibonding (σ*) orbitals of the carbon-oxygen bonds within the strained three-membered ring. This makes the epoxide carbon atoms electrophilic. A nucleophilic reagent, with its electron pair in a high-energy HOMO, will interact with this low-lying LUMO, initiating a reaction. The energy gap between the nucleophile's HOMO and the epoxide's LUMO is a key determinant of reactivity; a smaller gap generally leads to a faster reaction. Furthermore, the relative sizes of the LUMO coefficients on the two epoxide carbons can be used to predict the regioselectivity of the nucleophilic attack. The carbon atom with the larger LUMO coefficient is generally the preferred site of attack.

Table 2: Application of FMO Theory to the Ring-Opening of this compound

Interacting Orbitals Description Predicted Outcome
HOMO (Nucleophile) The highest energy orbital containing the nucleophile's lone pair or π-electrons. Donates electron density.
LUMO (Epoxide) The lowest energy unoccupied orbital, primarily located on the C-O antibonding orbitals of the epoxide ring. Accepts electron density, leading to C-O bond cleavage.

| HOMO-LUMO Interaction | The overlap between the nucleophile's HOMO and the epoxide's LUMO. | Initiates the nucleophilic ring-opening reaction. |

Hyperconjugation, the interaction of electrons in a sigma bond (usually C-H or C-C) with an adjacent empty or partially filled p-orbital, plays a significant role in the reactivity of epoxides, particularly in acid-catalyzed ring-opening reactions. Under acidic conditions, the epoxide oxygen is protonated, and the subsequent C-O bond cleavage is initiated, leading to a transition state with significant carbocationic character.

Adjacent sigma bonds can donate electron density into the developing empty p-orbital on the carbon atom, stabilizing this positive charge. This stabilizing effect is more pronounced at the more substituted carbon atom, which can better accommodate the positive charge. This hyperconjugative stabilization lowers the energy of the transition state for attack at the more substituted carbon, often dictating the regioselectivity of the reaction. In a related system, bicyclo[4.1.0]heptan-2-ol, hyperconjugative interactions from the fused cyclopropane (B1198618) ring were found to activate adjacent C–H bonds toward oxidation. Additionally, negative hyperconjugation, involving the donation of electron density from an oxygen lone pair into an adjacent antibonding orbital (n → σ*), can influence bond strengths and reactivity, a phenomenon that has been shown to dictate regioselectivity in fluorinated epoxides.

Quantum Chemical Modeling of Reaction Mechanisms and Transition States

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating reaction mechanisms. It allows for the calculation of the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. For reactions involving this compound, DFT can be used to model processes like acid- or base-catalyzed ring-opening.

Quantum chemical studies on the parent compound, cyclohexene oxide, have provided deep mechanistic insights. For example, in Lewis acid-catalyzed ring-opening, DFT calculations have shown that the acid enhances reactivity not just by making the epoxide more electrophilic, but by reducing the steric (Pauli) repulsion between the epoxide and the incoming nucleophile. This is achieved as the Lewis acid polarizes the filled orbitals of the epoxide away from the nucleophile's trajectory. By calculating the activation barriers for different proposed pathways, DFT can validate or disprove mechanistic hypotheses and provide a detailed, step-by-step picture of the chemical transformation.

Table 3: Common DFT Functionals and Basis Sets for Epoxide Reaction Modeling

Method Component Examples Application Notes
DFT Functional B3LYP, ωB97xD, M06-2X B3LYP is a widely used hybrid functional. ωB97xD includes long-range and dispersion corrections, crucial for non-covalent interactions. M06-2X is often effective for kinetics and thermochemistry.

| Basis Set | 6-31G(d), 6-31+G, def2-TZVP | Pople-style basis sets like 6-31G(d) offer a good balance of cost and accuracy for geometry optimizations. Adding diffuse functions (+) is important for anions, and polarization functions () are crucial for describing bonding accurately. Larger basis sets like def2-TZVP are used for more accurate final energy calculations. |

A key strength of quantum chemical modeling is its ability to predict the outcome of reactions where multiple products are possible. By comparing the calculated Gibbs free energies of activation (ΔG‡) for competing reaction pathways, the kinetically favored product can be determined.

Cheoselectivity: In molecules with multiple reactive sites, DFT can predict which site will react preferentially. For a substituted derivative of this compound, this could mean predicting whether a reagent attacks the epoxide or reacts with the hydroxyl group.

Stereoselectivity: The stereochemical outcome of a reaction is determined by the relative energies of the diastereomeric transition states. For the ring-opening of this compound, nucleophilic attack typically proceeds via a trans-diaxial pathway (the Fürst-Plattner rule). DFT calculations can quantify the energetic preference for a chair-like transition state leading to the trans-product over a higher-energy twist-boat-like transition state that would lead to the cis-product. Computational studies have successfully reproduced experimentally observed regioselectivities in epoxide opening by demonstrating the energetic preference for attack at one carbon over the other. This predictive power is invaluable for designing selective synthetic routes.

Table 4: Predictive Modeling of Selectivity via Transition State Energy Comparison

Selectivity Type Computational Approach Predicted Outcome
Regioselectivity Calculate ΔG‡ for nucleophilic attack at C1 vs. C2 of the epoxide. The pathway with the lower ΔG‡ corresponds to the major regioisomeric product.

| Stereoselectivity | Calculate ΔG‡ for transition states leading to different stereoisomers (e.g., chair vs. twist-boat TS). | The transition state with the lower ΔG‡ determines the dominant stereochemical outcome (e.g., trans vs. cis). |

Advanced Spectroscopic and Chromatographic Methodologies in Research on 7 Oxabicyclo 4.1.0 Heptan 2 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural and stereochemical analysis of 7-Oxabicyclo[4.1.0]heptan-2-ol and its analogues. Both ¹H and ¹³C NMR provide critical information about the molecular framework and the relative orientation of substituents.

In ¹H NMR, the chemical shifts and coupling constants of the protons are highly dependent on their chemical environment and spatial relationships. For instance, in a derivative, (±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol, the proton at C2 appears as a broad singlet at 4.00 ppm, while the proton at C1 shows a doublet at 3.14 ppm with a coupling constant of 3.4 Hz. nih.gov The protons on the cyclohexane (B81311) ring and the methyl group exhibit complex multiplets and a singlet, respectively. nih.gov These parameters help in assigning the relative stereochemistry of the epoxide and hydroxyl groups.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For the same 6-methyl derivative, characteristic signals appear at 66.4 ppm (C2-OH), 62.2 ppm, and 61.5 ppm (epoxide carbons), with the remaining carbons of the ring and the methyl group resonating at lower fields. nih.gov Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals and to establish through-bond connectivities. Furthermore, Nuclear Overhauser Effect (NOE) experiments are invaluable for confirming the spatial proximity of protons, which is essential for determining the relative stereochemistry of the bicyclic system.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for a this compound Derivative.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H1 3.14 (d, J=3.4 Hz) 62.2
H2 4.00 (br s) 66.4
CH₃ 1.34 (s) 23.7
Ring CH₂/CH 1.22-1.87 (m) 17.5, 28.7, 29.1
Epoxide C - 61.5

Data for (±)-(1S,2S,6R)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol in CDCl₃. nih.gov*

Mass Spectrometry (MS) for Molecular Structure Confirmation and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical tool used to determine the molecular weight and elemental composition of this compound and its derivatives, as well as to elucidate their fragmentation patterns for structural confirmation. When coupled with a separation technique like Gas Chromatography (GC-MS), it becomes an effective method for monitoring reaction progress and identifying products in a mixture. researchgate.netmeasurlabs.com

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the molecular formula. rsc.org For example, the protonated molecule of (±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol was observed at m/z 129.0922, which corresponds to the calculated value of 129.0916 for the formula C₇H₁₃O₂. nih.gov

The electron ionization (EI) mass spectrum of the parent compound, 7-oxabicyclo[4.1.0]heptane, shows characteristic ion peaks at m/z 98 (M⁺·), 97 ([M-H]⁺), 83 ([M-CH₃]⁺), 80 ([M-H₂O]⁺·), and 79 ([M-H-H₂O]⁺). aip.org The fragmentation of substituted derivatives will show patterns related to their specific functional groups. For instance, derivatives of this compound often exhibit a loss of water from the molecular ion.

GC-MS is particularly useful for analyzing the product mixtures of reactions involving this compound. researchgate.net The separation of components by the gas chromatograph, followed by their individual mass analysis, allows for the identification of reactants, products, and byproducts, thereby enabling the monitoring of reaction conversions and selectivity. researchgate.netmeasurlabs.com

Table 2: Key Mass Spectrometric Data for a this compound Derivative.

Compound Ionization Mode Calculated m/z [M+H]⁺ Found m/z [M+H]⁺ Molecular Formula
(±)-(1S,2S,6R*)-6-Methyl-7-oxabicyclo[4.1.0]heptan-2-ol APCI⁺ 129.0916 129.0922 C₇H₁₃O₂

High-Resolution Mass Spectrometry data. nih.gov

X-ray Crystallography for Absolute Stereochemistry Determination

X-ray crystallography is the definitive method for determining the absolute stereochemistry of chiral molecules, including derivatives of this compound, provided that a suitable single crystal can be obtained. thieme-connect.combohrium.com This technique provides a three-dimensional model of the molecule, revealing the precise spatial arrangement of its atoms and thus unambiguously establishing its absolute configuration. columbia.edu

While obtaining X-ray quality crystals of the parent alcohol can be challenging, derivatives are often prepared to facilitate crystallization. For example, the structure of a nitro-substituted derivative, 4-(3,4-Dimethoxyphenyl)-3-nitro-7-oxabicyclo[4.1.0]heptan-2-ol, was confirmed by X-ray crystallographic analysis. thieme-connect.com Similarly, the relative and absolute configurations of complex natural products containing the 7-oxabicyclo[4.1.0]heptane core have been established through this method. columbia.edu The resulting crystallographic data, including bond lengths, bond angles, and torsion angles, provide a complete and accurate picture of the molecule's geometry.

Chiral High-Performance Liquid Chromatography (HPLC) and Circular Dichroism for Enantiomeric Purity Analysis

For chiral molecules like this compound, determining the enantiomeric purity is crucial, especially in the context of asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for separating enantiomers and quantifying their ratio. rsc.org This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

For example, the enantiomeric excess (ee) of a diol precursor to a cinmethylin (B129038) analog was determined to be 73% by HPLC analysis on a Chiralcel OD-H column. semanticscholar.org The choice of the chiral column and the mobile phase composition (e.g., hexane/isopropanol mixtures) is critical for achieving good separation. rsc.orgsemanticscholar.org

Circular Dichroism (CD) spectroscopy is another powerful technique for analyzing chiral molecules. It measures the differential absorption of left and right circularly polarized light. Chiral molecules exhibit a characteristic CD spectrum, and the sign of the Cotton effect can often be correlated with the absolute configuration of the molecule, sometimes with the aid of empirical rules or theoretical calculations. msu.edu Exciton-coupled circular dichroism (ECCD) is a particularly powerful, non-empirical method for determining the absolute configuration of molecules with multiple chromophores, including some complex epoxy alcohols. msu.edunih.gov This involves derivatizing the molecule with a chromophoric group and analyzing the resulting CD spectrum. msu.edu

Table 3: Example of Chiral HPLC Conditions for Analysis of a Related Compound.

Parameter Condition
Column Chiralcel OD-H
Mobile Phase 95:5 Hexane-Isopropanol
Detection 225 nm
Retention Times 32 min and 35 min

Data for the analysis of a diazide compound. rsc.org

Q & A

Q. What are the key considerations for synthesizing 7-Oxabicyclo[4.1.0]heptan-2-ol derivatives?

Synthesis of bicyclic ethers like this compound derivatives often involves epoxidation or cycloaddition reactions. For example, exo-vinyl derivatives can be synthesized via LiAlH₄ reduction of glyoxylate esters followed by Corey-Winter olefination using thiocarbonyldiimidazole and trimethylphosphite . Key steps include:

  • Reaction conditions : Refluxing in toluene for thiocarbonate formation.
  • Purification : Column chromatography to isolate stereoisomers.
  • Yield optimization : Monitoring reaction progress via TLC and adjusting stoichiometry.

Q. Table 1: Example Reaction Conditions for Bicyclic Ether Synthesis

StepReagents/ConditionsPurposeReference
ReductionLiAlH₄ in THF, 0°C → RTAlcohol formation
Thiocarbonate formationThiocarbonyldiimidazole, toluene, refluxCyclic intermediate generation
OlefinationTrimethylphosphite, 110°CDouble bond formation

Q. How should researchers handle this compound safely in the laboratory?

Safety protocols must align with OSHA/GHS standards:

  • Hazards : Skin/eye irritation (H315/H319), respiratory irritation (H335) .
  • Precautions :
    • Use fume hoods for reactions generating dust/aerosols.
    • Wear nitrile gloves, safety goggles, and lab coats.
    • Store at 2–8°C in airtight containers .
  • Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What spectroscopic methods are effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR to confirm bicyclic structure and stereochemistry. For example, epoxy protons in related compounds show characteristic shifts at δ 3.2–3.5 ppm .
  • IR : Detect C-O-C stretching (~1100 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹) .
  • Mass spectrometry : High-resolution MS (e.g., ESI-TOF) to verify molecular ion peaks (e.g., m/z 128.169 for C₇H₁₂O₂) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in ring-opening reactions?

  • DFT calculations : Model transition states for nucleophilic attacks on the strained epoxide ring.
  • Solvent effects : Use COSMO-RS to simulate polarity impacts on reaction rates .
  • Stereoelectronic analysis : Identify preferred attack trajectories (e.g., endo vs. exo) using frontier molecular orbitals .

Q. Table 2: Key Computational Parameters for Reactivity Prediction

ParameterMethod/SoftwareApplicationReference
Transition stateGaussian 16 (B3LYP/6-31G*)Energy barriers
Solvent polarizationCOSMO-RSSolvation free energy

Q. What strategies resolve contradictions in stereochemical outcomes of this compound derivatization?

Conflicting stereochemical data may arise from competing reaction pathways. Mitigation approaches include:

  • Chiral auxiliaries : Use (-)-menthol to induce enantioselectivity in epoxide ring-opening .
  • Kinetic vs. thermodynamic control : Vary temperature (e.g., low temps favor kinetic products).
  • Crystallography : Single-crystal X-ray diffraction to unambiguously assign configurations .

Q. How does the bicyclic scaffold influence biological activity in medicinal chemistry applications?

The rigid 7-Oxabicyclo structure enhances:

  • Metabolic stability : Reduced cytochrome P450 oxidation due to steric hindrance.
  • Target binding : Preorganized conformation improves affinity for enzymes like cyclooxygenase .
  • Case study : Derivatives of this compound exhibit anti-inflammatory activity in in vitro assays (IC₅₀ = 12 µM) .

Q. What industrial-scale challenges arise in purifying this compound?

  • Distillation hazards : High boiling point (129–130°C) requires vacuum distillation to prevent decomposition .
  • Chromatography limitations : Replace silica gel with recyclable resins (e.g., Amberlyst®) for cost efficiency.
  • Crystallization : Use ethanol/water mixtures to improve crystal yield .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.